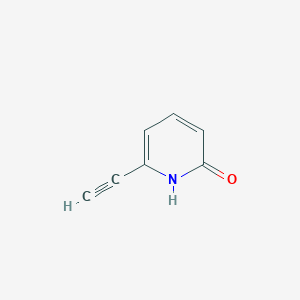

6-ethynylpyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethynylpyridin-2(1H)-one is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the 6-position and a keto group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynylpyridin-2(1H)-one typically involves the ethynylation of a suitable pyridine precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated pyridine with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

6-Ethynylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridinones.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

6-Ethynylpyridin-2(1H)-one has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in inhibiting various biological targets, including enzymes involved in cancer progression and viral replication. For instance, compounds derived from this structure have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating efficacy against both wild-type and mutant strains of the virus .

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

3. Catalysis

The compound's unique structure makes it suitable for use in catalytic processes. It can act as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity. The incorporation of this compound into catalytic systems has been shown to improve yields in various organic transformations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

In a study published in 2022, researchers synthesized a series of this compound derivatives and evaluated their activity against HIV-1. The results indicated that several compounds exhibited significant inhibitory effects on viral replication, with some showing selectivity towards mutant strains .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation conducted in 2023 assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory concentrations, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 6-ethynylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to the modulation of biological activity. Additionally, the keto group can form hydrogen bonds with target proteins, influencing their function and stability.

Comparación Con Compuestos Similares

Similar Compounds

2-Ethynyl-5-methylpyridine: Similar structure with a methyl group at the 5-position.

6-Ethynyl-3-picoline: Similar structure with a picoline ring.

Uniqueness

6-Ethynylpyridin-2(1H)-one is unique due to the presence of both an ethynyl group and a keto group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

6-Ethynylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of an ethynyl group at the 6-position of the pyridin-2(1H)-one structure. Its molecular formula is C8H7N with a molecular weight of approximately 133.15 g/mol. The compound exhibits keto-enol tautomerism, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antiviral Activity

Pyridin-2(1H)-one derivatives, including this compound, have been explored for their antiviral properties, particularly against HIV. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in preventing viral replication in infected cells .

Antitumor Effects

The compound has also been investigated for its anticancer potential. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens and cancer cells.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

- Structural Interactions : The unique structure allows for effective binding to biological targets, enhancing its potency as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Antimicrobial Activity : A study demonstrated that derivatives showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL .

- Antiviral Efficacy : In vitro assays indicated that this compound exhibited IC50 values in the nanomolar range against HIV strains, showcasing its potential as an antiviral agent .

- Antitumor Studies : In a recent investigation, treatment with the compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential for cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Hydroxyl group at position 4 | Antiviral and antifungal properties |

| 3-Acetylpyridine | Acetyl group at position 3 | Moderate antimicrobial activity |

| 5-Fluoro-6-methylpyridin-2(1H)-one | Fluorine substitution at position 5 | Enhanced antibacterial effects |

Propiedades

IUPAC Name |

6-ethynyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTTUTADMWTFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.